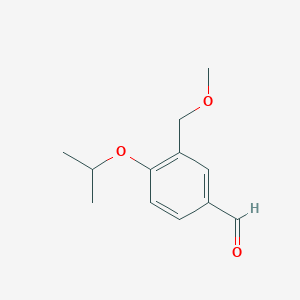

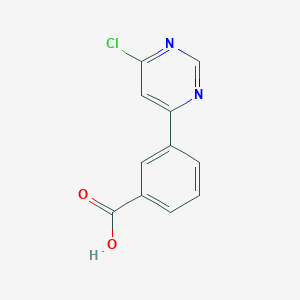

1-氨基-2-(3-羟基苯基)环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic Acid

1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene. Ethylene plays a crucial role in the ripening of fruits and the regulation of plant growth. Cyclopropane amino acids, including derivatives of ACC, have been studied for their biological activity and potential applications in biochemistry and pharmacology .

Synthesis Analysis

The synthesis of cyclopropane amino acids can be complex due to the reactivity of the cyclopropane ring. For example, the synthesis of 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, a related compound, involves cycloalkylation of dimethyl malonate with epichlorohydrin and subsequent Hofmann rearrangement . Another synthesis approach for a fluorinated analog of ACC involves cyclopropanation followed by Curtius rearrangement and oxidative cleavage . These methods highlight the synthetic challenges and the innovative strategies employed to obtain cyclopropane amino acid derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered cyclopropane ring, which can significantly influence the molecule's conformation and reactivity. For instance, the crystal structure of a Boc-protected derivative of ACC shows a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . The unique conformation of the cyclopropane ring can lead to the formation of hydrogen-bonded rings and influence the overall molecular geometry .

Chemical Reactions Analysis

Cyclopropane amino acids can undergo various chemical reactions due to the presence of functional groups such as amino and carboxylic acid moieties. The reactivity of these compounds can be exploited in the synthesis of peptides and other bioactive molecules. For example, the synthesis of oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid demonstrates the potential of these compounds to form secondary structures with hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane amino acids are influenced by their molecular structure. The constrained geometry of the cyclopropane ring can affect the compound's solubility, stability, and reactivity. For example, the synthesis of deuterium-labeled ACC derivatives provides insight into the properties of these compounds and their behavior in biological systems . The study of these properties is essential for understanding the role of cyclopropane amino acids in biological processes and their potential applications in medicinal chemistry.

科学研究应用

植物中的乙烯前体:一项研究发现 1-(丙二酰氨基)环丙烷-1-羧酸是 1-氨基环丙烷-1-羧酸的主要共轭物,后者是高等植物中的乙烯前体 (Hoffman et al., 1982)。

合成和乙烯生物合成研究:已经进行了氘标记的 1-氨基环丙烷-1-羧酸的合成研究,以研究植物中乙烯的生物合成 (Ramalingam et al., 1984)。

环丙基取代氨基酸的合成方法:一项研究报告了一种合成各种环丙基取代氨基酸的新方法,包括天然产物和用于酶抑制剂和代谢研究的人工产物 (Krass et al., 1989)。

含有 ACC 化合物的生物活性:以天然存在的 1-氨基环丙烷-1-羧酸部分为中心的综合研究讨论了它们的隔离、合成和由此产生的生物活性,例如抗真菌、抗菌和抗病毒特性 (Coleman & Hudson, 2016)。

新型烟草香料的合成:探索了用作烟草香料的 2-(2-羟基苯基)环丙烷-1-羧酸的合成,以了解其在大规模合成中的潜力 (Lu Xin-y, 2013)。

含有 ACC 的分子中的抗增殖活性:一项关于含有环丙烷-1-甲酰胺的分子合成和晶体结构的研究报告了对癌细胞系具有显着的抑制活性 (Lu et al., 2021)。

在酶抑制和生物活性中的重要性:对 1-氨基环丙烷羧酸 (ACC) 衍生物的研究强调了它们在酶抑制和生物活性中的重要性 (Groth et al., 1993)。

作为植物中信号分子的作用:一项研究讨论了 1-氨基-环丙烷-1-羧酸 (ACC) 作为植物激素乙烯前体的作用及其作为植物中信号分子的潜在功能 (Li et al., 2021)。

属性

IUPAC Name |

1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIGJBFNKLGGML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624826 |

Source

|

| Record name | 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

CAS RN |

3092-23-7 |

Source

|

| Record name | 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)